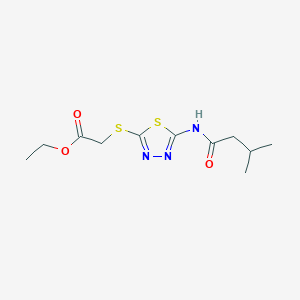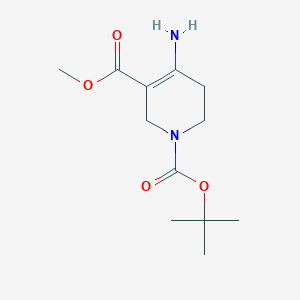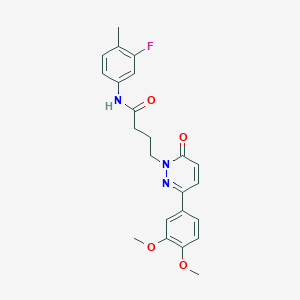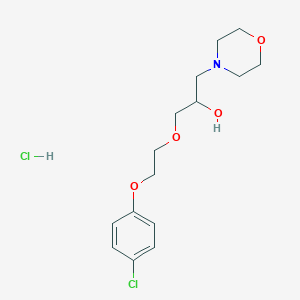
Chlorhydrate de 1-(2-(4-chlorophénoxy)éthoxy)-3-morpholinopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO4 It is known for its unique structure, which includes a chlorophenoxy group, an ethoxy group, and a morpholinopropanol moiety
Applications De Recherche Scientifique
1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with epichlorohydrin to produce 1-(2-(4-chlorophenoxy)ethoxy)-3-chloropropan-2-ol. Finally, the chloropropanol derivative is treated with morpholine under basic conditions to yield the desired product, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or morpholinopropanol moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride: This compound has a similar structure but with an isopropylamino group instead of a morpholine ring.
1-(2-(4-Chlorophenoxy)ethoxy)-3-(dimethylamino)propan-2-ol hydrochloride: Another similar compound with a dimethylamino group.
Uniqueness
1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4.ClH/c16-13-1-3-15(4-2-13)21-10-9-20-12-14(18)11-17-5-7-19-8-6-17;/h1-4,14,18H,5-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKPWJOIGFBWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCOC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)
![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)
![1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2463273.png)
![N-(2,3-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2463274.png)
![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

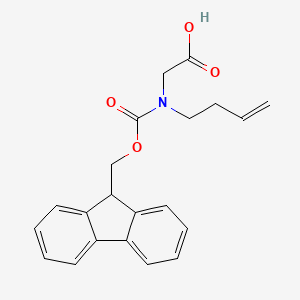
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)
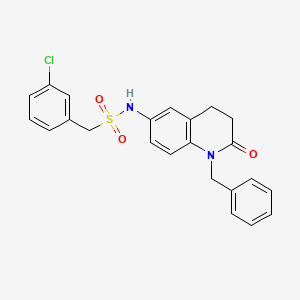
![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)
